Regioisomeric Purity vs. Closest Positional Analogs
The target compound is the only commercially available variant with the carboxylic acid at the 7-position and a tert-butyl group at the 2-position. Its closest analogs include the 5-carboxylic acid (CAS 1465524-20-2) and 8-carboxylic acid (CAS 1482149-65-4) isomers . While no direct comparative biological data exists, the 7-position is specifically validated in the design of potent TAFIa inhibitors, where the conformational restriction of the carboxylic acid moiety is crucial for potency [1]. The target compound provides the exact regiospecificity required for this validated pharmacophore.
| Evidence Dimension | Regiospecificity (Carboxylic Acid Position) |
|---|---|
| Target Compound Data | 2-(tert-Butyl)-7-carboxylic acid isomer |
| Comparator Or Baseline | 2-(tert-Butyl)-5-carboxylic acid (CAS 1465524-20-2) and 2-(tert-Butyl)-8-carboxylic acid (CAS 1482149-65-4) isomers |
| Quantified Difference | Not applicable; differentiation is based on the presence of the 7-position pharmacophore vs. other positions. |
| Conditions | Structural comparison based on chemical identity and known SAR from the imidazo[1,2-a]pyridine-7-carboxylic acid series in TAFIa inhibition [1]. |
Why This Matters
For research programs targeting TAFIa or exploring 7-position-specific SAR, procuring the exact isomer is non-negotiable; substitution with a different regioisomer would invalidate the experimental design.
- [1] Brink M, Dahlén A, Olsson T, Polla M, Svensson T. Design and synthesis of conformationally restricted inhibitors of active thrombin activatable fibrinolysis inhibitor (TAFIa). Bioorg Med Chem. 2014 Apr 1;22(7):2261-8. doi: 10.1016/j.bmc.2014.02.010. PubMed ID: 24588961. View Source
